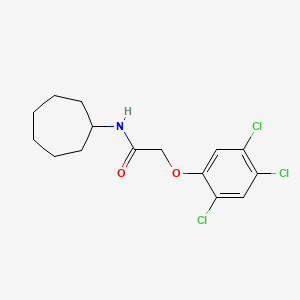
N-cycloheptyl-2-(2,4,5-trichlorophenoxy)acetamide
Descripción general
Descripción
N-cycloheptyl-2-(2,4,5-trichlorophenoxy)acetamide, commonly known as 'CPTA' is a synthetic herbicide compound. It belongs to the chemical family of phenoxyacetamides and is widely used in agriculture to control weeds.
Mecanismo De Acción
CPTA inhibits the activity of the enzyme acetyl-CoA carboxylase (ACC) in plants. ACC is an essential enzyme involved in the biosynthesis of fatty acids, which are critical components of cell membranes. CPTA binds to the biotin carboxylase (BC) domain of ACC, preventing the enzyme from converting acetyl-CoA to malonyl-CoA. This inhibition leads to a decrease in fatty acid synthesis, which in turn disrupts the hormonal balance of the plant.
Biochemical and Physiological Effects
CPTA has been shown to have a selective mode of action, meaning it only affects target plants and not non-target organisms. This selectivity is due to the specificity of the herbicide for the ACC enzyme, which is present only in plants and some bacteria. CPTA has no known adverse effects on human health or the environment when used according to recommended guidelines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPTA is a valuable tool for studying the physiology and biochemistry of plants. Its selectivity and potency make it an ideal herbicide for use in laboratory experiments. However, its high toxicity and potential for environmental contamination limit its use in field trials.
Direcciones Futuras
There are several areas of research that could benefit from further investigation into the properties and applications of CPTA. These include:
1. Development of new formulations of CPTA that are more environmentally friendly and less toxic.
2. Investigation of the molecular mechanisms underlying the selectivity of CPTA for the ACC enzyme.
3. Exploration of the potential use of CPTA as a tool for studying the hormonal regulation of plant growth and development.
4. Examination of the potential for CPTA to be used in combination with other herbicides to improve weed control efficacy.
Conclusion
In conclusion, N-cycloheptyl-2-(2,4,5-trichlorophenoxy)acetamide (CPTA) is a synthetic herbicide compound that has been extensively studied for its herbicidal properties. Its mechanism of action involves the inhibition of the ACC enzyme in plants, leading to disruption of hormonal balance and eventual death of the plant. CPTA has several advantages as a laboratory tool, but its high toxicity and potential for environmental contamination limit its use in field trials. Further research is needed to explore the potential applications of CPTA in plant physiology and weed control.
Aplicaciones Científicas De Investigación
CPTA has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including grasses and broadleaf plants. CPTA works by inhibiting the growth of target plants by interfering with their hormonal balance. It disrupts the synthesis of auxin, a plant hormone that regulates growth and development. This disruption leads to stunted growth, chlorosis, and eventually death of the plant.
Propiedades
IUPAC Name |
N-cycloheptyl-2-(2,4,5-trichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl3NO2/c16-11-7-13(18)14(8-12(11)17)21-9-15(20)19-10-5-3-1-2-4-6-10/h7-8,10H,1-6,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOYPBBEZIJWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(2,4,5-trichlorophenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



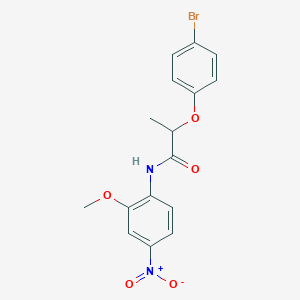

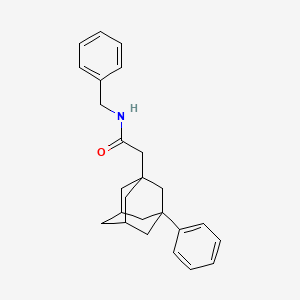
![2-(4-chloro-2-methyl-5-{[methyl(phenyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4112832.png)
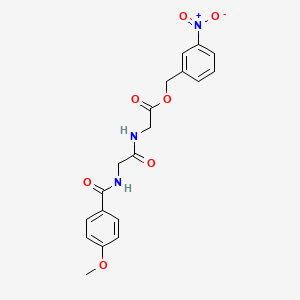
![2-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzamide](/img/structure/B4112847.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(4-bromophenoxy)propanoyl]piperazine](/img/structure/B4112856.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4112863.png)

![N-[2-(4-morpholinyl)ethyl]-3-phenyl-1-adamantanecarboxamide hydrochloride](/img/structure/B4112887.png)
![5-chloro-2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4112889.png)
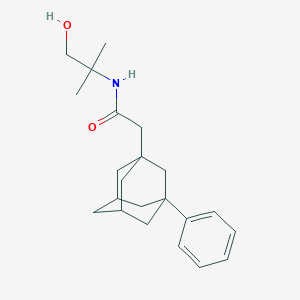
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4112896.png)
